4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran
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Overview
Description
4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound features a tetrahydropyran ring substituted with a methyl group and a 2-methylphenyl group. Tetrahydropyrans are known for their presence in various natural products and synthetic compounds, making them significant in both organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetaldehyde with 4-methyl-1,3-butadiene in the presence of a Lewis acid catalyst can yield the desired tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., bromine) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4-methyl-2H-pyran-2-one: A structurally similar compound with a ketone functional group.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): Another related compound with a different substitution pattern
Uniqueness
4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized molecules and materials .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-4-(2-methylphenyl)oxane |
InChI |
InChI=1S/C13H18O/c1-11-5-3-4-6-12(11)13(2)7-9-14-10-8-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
PQDAAMPBTJEAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C |
Origin of Product |
United States |
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